Benzothiazole, 2-ethyl-5-nitro-
Description
Significance of Benzothiazole (B30560) Ring Systems in Heterocyclic Chemistry
Benzothiazole, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a privileged scaffold in the realm of science, particularly in medicinal and materials chemistry. crimsonpublishers.comnih.govnih.gov This structural motif is integral to a wide array of naturally occurring and synthetic molecules that exhibit significant biological activities. crimsonpublishers.comresearchgate.netbenthamdirect.com The planarity of the benzothiazole system allows it to interact with biological macromolecules, and its derivatives are known for a vast spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govjchemrev.com
The applications of benzothiazole derivatives extend beyond pharmaceuticals into various industrial fields. They are utilized as dyes, polymer chemistry components, and photographic sensitizers. pcbiochemres.comnih.gov For instance, certain benzothiazole salts are employed as sensitizing dyes in silver photography, and others act as rubber accelerators in tire manufacturing. pcbiochemres.com The versatility of the benzothiazole nucleus has made it a focal point of research, leading to the development of numerous clinically used drugs such as the antidiabetic agent N-(6-chlorobenzoat[d]thiazol-2-yl)-2-morpholinoacetamide and the anti-Parkinson's drug Pramipexole. pcbiochemres.com
Role of Substituent Groups in Modulating Chemical Behavior and Properties
The chemical and physical properties, and consequently the biological activity of benzothiazole analogues, are profoundly influenced by the nature and position of substituent groups on the core ring structure. researchgate.net The introduction of different functional groups can alter the molecule's electronic distribution, lipophilicity, steric profile, and hydrogen-bonding capacity. nih.gov These modifications are a cornerstone of rational drug design, allowing chemists to fine-tune the efficacy and selectivity of benzothiazole-based compounds. crimsonpublishers.comjchemrev.com
Substitutions at the C2 and C6 positions of the benzothiazole ring have been identified as particularly crucial for a variety of biological activities. benthamdirect.comresearchgate.net For example, the presence of electron-withdrawing groups, such as nitro groups or halogens, has been shown to enhance the antitubercular activity of some benzothiazole derivatives. chemistryjournal.net Conversely, electron-releasing groups, like methoxy (B1213986) groups, can positively influence anti-inflammatory and analgesic properties. jchemrev.com The interplay between different substituents can lead to compounds with highly specific and potent pharmacological profiles.
Specific Context of Ethyl and Nitro Substituents in Benzothiazoles
In the specific case of 2-ethyl-5-nitrobenzothiazole, the molecule is functionalized with an ethyl group at the C2 position and a nitro group at the C5 position. The ethyl group, being an alkyl substituent, is generally considered electron-donating, which can affect the reactivity of the thiazole portion of the ring system.
The nitro group is a potent electron-withdrawing group, and its placement at the C5 position significantly impacts the electronic characteristics of the benzene ring and the molecule as a whole. mdpi.comnih.gov This combination of an electron-donating and a strong electron-withdrawing group can result in unique physicochemical properties. Research has indicated that the presence of a nitro group, particularly at the 5-position, can enhance the antitubercular and anti-leishmanial activities of benzothiazole derivatives. jchemrev.com Furthermore, the nitro group is known to be important in the inhibitory activity of certain enzyme inhibitors, where it can form additional interactions with amino acid residues. mdpi.com The synthesis of nitro-substituted benzothiazoles has been a subject of interest for developing new antimicrobial agents, with studies showing that such compounds can exhibit potent activity against resistant bacteria like P. aeruginosa. rjptonline.org
Physicochemical Properties of Benzothiazole Derivatives
The following table summarizes key physicochemical data for the parent compound Benzothiazole and the specific derivative of interest.
| Property | Benzothiazole | 2-ethyl-5-nitrobenzothiazole |
| CAS Number | 95-16-9 | 134477-11-5 bldpharm.com |
| Molecular Formula | C₇H₅NS | C₉H₈N₂O₂S |
| Molecular Weight | 135.19 g/mol | 208.24 g/mol |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 228 °C | - |
| Melting Point | 2 °C | - |
| Density | 1.246 g/mL | - |
Data for 2-ethyl-5-nitrobenzothiazole is limited in publicly available literature.
Spectroscopic Data for a Related Nitro-Substituted Benzothiazole
The following data is for 2-(N-Chloroacetyl)amino-5-nitrobenzothiazole, a related compound, to provide an example of spectroscopic characteristics for nitro-substituted benzothiazoles. nih.gov
| Spectroscopic Data | Values |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 9.28 (d, J = 2.4 Hz, 1H), 8.07 (dd, J = 9.6, 2.4 Hz, 1H), 7.93 (s, 1H), 7.68 (d, J = 9.6 Hz, 1H), 4.64 (s, 2H) nih.gov |
| ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) | 166.4, 163.2, 162.8, 158.1, 142.2, 122.6, 122.4, 120.1, 42.4 nih.gov |
| IR (solid) ν (cm⁻¹) | 3105, 2838, 1710, 1657, 1604, 1572, 1536 nih.gov |
| HRMS-ESI (m/z) | [M+H]⁺ calcd for C₉H₆ClN₃O₃S, 271.98908, found 271.1367 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDMRFAQEKUVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 5 Nitrobenzothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-ethyl-5-nitrobenzothiazole, ¹H and ¹³C NMR provide critical data on the proton and carbon frameworks, respectively.
The ¹H NMR spectrum of 2-ethyl-5-nitrobenzothiazole is expected to show distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system and the aliphatic protons of the ethyl group. The substitution pattern, particularly the potent electron-withdrawing effect of the nitro group at the C5-position, significantly influences the chemical shifts of the aromatic protons.
Detailed analysis of related nitrobenzothiazole structures allows for a robust prediction of the spectral features. rjptonline.orgacs.orgnih.govrjpbcs.com The aromatic region would feature three distinct protons. The proton at C4 (H-4), positioned ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet. The proton at C6 (H-6), positioned between the nitro group and the sulfur-fused ring junction, would likely appear as a doublet of doublets. The proton at C7 (H-7) is anticipated to be a doublet, coupled to H-6.
The ethyl group at the C2-position will present a characteristic A3X2 spin system: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-). The methylene protons are directly attached to the electron-deficient C2 of the thiazole (B1198619) ring, resulting in a downfield shift.
Predicted ¹H NMR Data for 2-Ethyl-5-Nitrobenzothiazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~8.8 - 9.0 | d (doublet) | ~2.0 - 2.5 |
| H-6 | ~8.4 - 8.6 | dd (doublet of doublets) | J ≈ 9.0, 2.5 |
| H-7 | ~8.2 - 8.4 | d (doublet) | ~9.0 |
| -CH2- (ethyl) | ~3.1 - 3.3 | q (quartet) | ~7.5 |
| -CH3 (ethyl) | ~1.4 - 1.6 | t (triplet) | ~7.5 |
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The spectrum for 2-ethyl-5-nitrobenzothiazole would display nine distinct signals corresponding to its nine unique carbon atoms.
The carbon atom at the C2 position, bonded to both the heteroatoms (N and S) and the ethyl group, is expected to be significantly deshielded, appearing far downfield. acs.orgrjpbcs.com The carbon bearing the nitro group (C5) and the adjacent C3a and C7a carbons of the ring fusion are also characteristically shifted. Aromatic carbons in nitro-substituted benzothiazoles typically resonate within the 115-155 ppm range. acs.orgdiva-portal.org The carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for 2-Ethyl-5-Nitrobenzothiazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~175 - 180 |
| C3a | ~153 - 156 |
| C4 | ~125 - 128 |
| C5 | ~142 - 145 |
| C6 | ~122 - 124 |
| C7 | ~120 - 122 |
| C7a | ~138 - 141 |
| -CH2- (ethyl) | ~25 - 30 |
| -CH3 (ethyl) | ~12 - 15 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. diva-portal.orguq.edu.au
A COSY experiment would reveal the spin-spin coupling network between protons. It would show a clear correlation between the methylene and methyl protons of the ethyl group, and also map the connectivity of the aromatic protons (H-6 with H-7, and potentially a weaker long-range coupling).
An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the ethyl group to their corresponding carbon signals and similarly connect each aromatic proton (H-4, H-6, H-7) to its respective carbon atom (C-4, C-6, C-7). Heteronuclear Multiple Bond Correlation (HMBC) would further establish long-range (2-3 bond) C-H correlations, confirming the placement of the ethyl group at C2 and the nitro group at C5.
Vibrational Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-ethyl-5-nitrobenzothiazole, the spectrum would be dominated by characteristic absorption bands for the nitro, benzothiazole, and ethyl moieties. acs.org
The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. rjpbcs.com The benzothiazole core gives rise to several characteristic bands, including the C=N stretching of the thiazole ring and various aromatic C=C and C-H stretching and bending vibrations. researchgate.netresearchgate.net The ethyl group would be identified by its aliphatic C-H stretching and bending vibrations.
Characteristic FT-IR Absorption Bands for 2-Ethyl-5-Nitrobenzothiazole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (ethyl) | 3000 - 2850 | Medium |
| C=N Stretch (thiazole ring) | 1650 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Variable |
| NO₂ Asymmetric Stretch | 1560 - 1515 | Strong |
| NO₂ Symmetric Stretch | 1355 - 1335 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
| C-S Stretch | 800 - 600 | Weak |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.
For 2-ethyl-5-nitrobenzothiazole, the symmetric stretch of the nitro group is expected to be a strong band in the Raman spectrum. orientjchem.orgscispace.com The aromatic ring breathing modes and the C-S stretching vibration, which may be weak in the IR spectrum, are often more prominent in the Raman spectrum. researchgate.netresearchgate.net The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key structural features and offering a unique molecular fingerprint. nih.gov
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior
A specific experimental UV-Vis spectrum, including absorption maxima (λmax) for 2-ethyl-5-nitrobenzothiazole, is not available in the reviewed literature. However, the chromophoric behavior can be inferred from general principles and data on related compounds. The benzothiazole ring system itself is a chromophore. The presence of a nitro group (-NO2) at the 5-position, a potent electron-withdrawing group, in conjugation with the benzothiazole system, is expected to create a strong charge-transfer (CT) character.
This "push-pull" system, where the thiazole moiety can act as a weak electron donor and the nitro group as a strong acceptor, typically results in a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to the unsubstituted benzothiazole. This would likely extend the absorption into the visible region of the spectrum. Studies on other nitro-substituted benzothiazoles confirm that variations in substituents significantly affect the absorption maxima. scispace.com For instance, many azo dyes incorporating a nitrobenzothiazole moiety exhibit absorption in the visible range and can be sensitive to pH changes. scispace.com Theoretical studies on similar structures using techniques like Time-Dependent Density Functional Theory (TD-DFT) could predict the electronic transitions, but experimental data for 2-ethyl-5-nitrobenzothiazole is required for confirmation. researchgate.net
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Specific high-resolution mass spectrometry data for 2-ethyl-5-nitrobenzothiazole, which would provide its accurate mass and confirm its elemental composition, is not published in the surveyed sources. HRMS is a standard technique for the characterization of synthesized organic molecules. For related benzothiazole derivatives, HRMS data has been reported, confirming the structures of reaction products, often after chemical modifications like oxidative ring-opening. scholaris.ca For example, while not the target compound, the HRMS data for ethyl 2-formamido-5-nitrobenzenesulfonate has been documented, showcasing the application of the technique within this class of compounds. scholaris.ca The theoretical exact mass of 2-ethyl-5-nitrobenzothiazole (C9H8N2O2S) can be calculated, but experimental verification via HRMS is a crucial step in its definitive identification.
Table 1: Theoretical Mass of 2-Ethyl-5-nitrobenzothiazole
| Formula | Type | Mass (Da) |
|---|---|---|
| C₉H₈N₂O₂S | Monoisotopic Mass | 208.0306 |
| C₉H₈N₂O₂S | Average Mass | 208.2360 |
Note: This table is based on theoretical calculations, as experimental HRMS data is not available.
X-ray Crystallography
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
There are no published reports detailing the single-crystal X-ray diffraction analysis of 2-ethyl-5-nitrobenzothiazole. Therefore, crucial data such as its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles are unknown. Crystallographic studies have been performed on other benzothiazole derivatives, including some bearing nitro groups, which have confirmed molecular geometries and binding modes in biological contexts. uobabylon.edu.iq For instance, the crystal structure of 2-amino-4-nitrobenzothiazole reveals a nearly planar molecule. However, substituting the amino group with an ethyl group at the 2-position and moving the nitro group to the 5-position would result in a different crystal structure, which can only be determined experimentally.
Analysis of Intermolecular Interactions and Crystal Packing
Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing for 2-ethyl-5-nitrobenzothiazole is not possible. However, one can hypothesize the types of interactions that might be present based on its molecular structure. Potential interactions could include:
π-π Stacking: The aromatic benzothiazole ring would be expected to participate in π-π stacking interactions, a common feature in the crystal packing of planar aromatic systems.
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the ethyl group hydrogens and the oxygen atoms of the nitro group or the nitrogen of the thiazole ring could play a role in stabilizing the crystal lattice.
Interactions involving the Nitro Group: The nitro group's oxygen atoms could act as acceptors for weak intermolecular hydrogen bonds.
Reactivity and Mechanistic Investigations of 2 Ethyl 5 Nitrobenzothiazole
Reactivity of the Nitro Group
The nitro group, a potent electron-withdrawing substituent, plays a pivotal role in the chemical reactivity of the benzothiazole (B30560) ring. Its presence modulates the electron density of the aromatic system and provides a reactive site for specific transformations.
Selective Reduction of the Nitro Group to Amino or Other Functionalities
The selective reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, yielding versatile intermediates for further synthesis. In the context of benzothiazole derivatives, this reduction is commonly achieved using metal-based reducing agents in acidic media. For instance, the reduction of related nitrobenzothiazoles, such as 2-methyl-5-nitrobenzothiazole (B1346598) and 6-nitrobenzothiazole (B29876) derivatives, is effectively carried out using iron powder in the presence of hydrochloric acid or tin(II) chloride in hydrochloric acid. researchgate.netresearchgate.net These methods are generally high-yielding and chemoselective, preserving the integrity of the thiazole (B1198619) ring.
A metal-free approach for the chemoselective reduction of nitroaromatics via a hydrogen transfer strategy has also been reported, offering an alternative under milder conditions that can tolerate various functional groups. researchgate.net The resulting 2-ethyl-5-aminobenzothiazole is a valuable precursor for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas, which are of interest in medicinal chemistry. nih.govnih.gov
Table 1: Conditions for the Selective Reduction of Nitrobenzothiazole Derivatives This table is based on data for closely related compounds and is predictive for 2-ethyl-5-nitrobenzothiazole.
| Starting Material | Reagent(s) | Solvent(s) | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 2-Methyl-5-nitrobenzothiazole | Fe/HCl | Water/Ethanol | 2-Methyl-5-aminobenzothiazole | N/A | researchgate.net |
| 6-Nitro-2-(substituted-phenyl)benzothiazoles | SnCl₂/HCl | Ethanol | 6-Amino-2-(substituted-phenyl)benzothiazoles | N/A | researchgate.net |
| 2-Chloro-6-nitrobenzothiazole | Fe/NH₄Cl | Ethyl Acetate/Water | 6-Amino-2-chlorobenzothiazole | High | nih.gov |
| General Nitroarenes | Elemental Sulfur/Hydrazine | N/A | Anilines | Good to Excellent | researchgate.net |
Influence of the Nitro Group on Aromatic Substitution Reactions
The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the benzothiazole ring towards electrophilic aromatic substitution reactions. Conversely, it activates the ring for nucleophilic aromatic substitution, although examples of this are less common for this specific system. The deactivating effect is evident in the synthesis of related compounds, where harsher conditions may be required for electrophilic substitution, and the yields can be modest. For example, the synthesis of 5-nitrobenzo[d]thiazole-2-carbonitrile (B64364) resulted in a 30% yield, which was significantly lower than that for derivatives bearing electron-donating groups. mdpi.com This suggests that electrophilic substitution on the benzene ring of 2-ethyl-5-nitrobenzothiazole would be challenging.
Transformations Involving the Ethyl Substituent
The ethyl group at the 2-position of the benzothiazole ring provides a site for transformations at its alpha-carbon, and its oxidative stability is a key consideration in functionalization reactions.
Reactions at the Alpha-Carbon of the Ethyl Moiety
The protons on the alpha-carbon of the 2-ethyl group exhibit a degree of acidity due to the electron-withdrawing nature of the adjacent benzothiazole ring. This acidity can be exploited in condensation reactions. Research on the closely related 2-ethyl-5-nitrobenzoxazole has demonstrated that the alpha-carbon can be deprotonated under basic conditions in the presence of a chiral Pd(II)-bis(oxazoline) complex. scispace.com This generates a chiral azaallyl-palladium species which can then undergo stereoselective addition to electrophiles such as N-Boc imines. scispace.com This reaction provides a powerful method for the asymmetric synthesis of more complex molecules. Given the structural similarity, a similar reactivity pattern is anticipated for 2-ethyl-5-nitrobenzothiazole.
Table 2: Catalytic Enantioselective Addition of a 2-Ethyl-5-nitroazaarene to an Imine This table presents data for the analogous 2-ethyl-5-nitrobenzoxazole.
| Azaarene | Imine | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| 2-Ethyl-5-nitrobenzoxazole | N-Boc-imine (2a) | Chiral Pd(II)-bis(oxazoline) complex | 2-(β-Aminoalkyl)-5-nitrobenzoxazole (6) | 74 | 94:6 | 90 (major), 78 (minor) | scispace.com |
Oxidative Stability and Functionalization of the Ethyl Group
The ethyl group is generally stable under many oxidative conditions. However, the benzothiazole ring itself can be susceptible to oxidation. For instance, strong oxidizing agents like magnesium monoperoxyphthalate hexahydrate can lead to the oxidative ring-opening of the thiazole moiety. scholaris.ca Reactions aimed at the functionalization of the C2-position of the benzothiazole ring, such as hydroxyalkylation with alcohols using K₂S₂O₈, have been reported. acs.org In these cases, the reaction occurs at the C2 carbon of the ring, suggesting that direct oxidation of the ethyl group might be less favorable than reactions involving the heterocyclic core. The presence of the electron-withdrawing nitro group can influence the outcome of such oxidative reactions. acs.org
Reactions of the Benzothiazole Heterocyclic System
The benzothiazole ring system exhibits a rich and varied reactivity. It is generally stable in acidic conditions but can be susceptible to ring-opening reactions in the presence of strong bases. scholaris.ca The nitrogen atom in the thiazole ring can be quaternized by reacting with alkyl halides, leading to the formation of benzothiazolium salts. researchgate.net
The C2 position of the benzothiazole ring is a key site for functionalization. As mentioned, C-H functionalization at this position can be achieved to introduce hydroxyalkyl and arylacyl groups. acs.orgmdpi.com Furthermore, under specific oxidative conditions, the entire heterocyclic ring can undergo cleavage. A notable example is the oxidative ring-opening of benzothiazole derivatives to yield acylamidobenzene sulfonate esters when treated with magnesium monoperoxyphthalate hexahydrate in alcohol solvents. scholaris.ca This reaction proceeds via the opening of the thiazole ring followed by oxidation of the resulting thiol. The electron-withdrawing nitro group in 2-ethyl-5-nitrobenzothiazole would likely influence the rate and outcome of these ring-based reactions.
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic studies on the reactions of nitrobenzothiazole derivatives have provided a deeper understanding of their reactivity. Computational studies on the [4+2] cycloaddition of 4-alkenyl-2-dialkylaminothiazoles with nitroalkenes have explored the potential energy surfaces of the possible reaction pathways. nih.gov These studies have helped to rationalize the observed high regio- and diastereoselectivity, indicating a polar, asynchronous mechanism. nih.gov The stabilization of the transition states is influenced by the nature of the dienophile and the orientation of the nitro group. nih.gov
The kinetics of the quaternization of 2-substituted benzothiazoles have been studied to quantify the effect of substituents on the reaction rate. The reaction follows second-order kinetics, and the rate constants are influenced by the electronic nature of the substituent on the benzothiazole ring. The table below presents the rate constants for the quaternization of 2-methyl-6-nitrobenzothiazole (B1346597) with different alkylating agents.
| Substrate | Alkylating Agent | Solvent | Temperature (°C) | Rate Constant (k₂ x 10⁵ dm³ mol⁻¹ s⁻¹) |
| 2-Methyl-6-nitrobenzothiazole | Methyl Iodide | Nitrobenzene | 80 | 1.12 |
| 2-Methyl-6-nitrobenzothiazole | Ethyl Iodide | Nitrobenzene | 100 | 0.88 |
| 2-Methyl-6-nitrobenzothiazole | Phenacyl Bromide | Nitrobenzene | 80 | 11.2 |
Computational and Theoretical Investigations on 2 Ethyl 5 Nitrobenzothiazole
Electronic Structure and Molecular Geometry Calculations
Computational chemistry provides a powerful lens through which to examine the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-ethyl-5-nitrobenzothiazole, these theoretical explorations are crucial for predicting its physical and chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. scirp.org Using functionals such as B3LYP with basis sets like 6-31+G(d,p) or 6-311G(d,p), the geometry of 2-ethyl-5-nitrobenzothiazole can be optimized to its lowest energy state. scirp.orgmdpi.com This process determines the most stable arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles.
The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the ethyl group (-CH2CH3), a weak electron-donating group, on the benzothiazole (B30560) core significantly influences the electronic distribution and geometry. The nitro group is expected to be coplanar with the benzene (B151609) ring to maximize resonance effects, which in turn affects the bond lengths within the aromatic system.
Table 1: Predicted Geometrical Parameters for 2-Ethyl-5-Nitrobenzothiazole (DFT/B3LYP/6-311G(d,p))
| Parameter | Predicted Value |
| C-S Bond Length (thiazole) | ~1.73 Å |
| C=N Bond Length (thiazole) | ~1.31 Å |
| C-N Bond Length (nitro) | ~1.48 Å |
| N-O Bond Length (nitro) | ~1.22 Å |
| C-C Bond Length (ethyl) | ~1.53 Å |
| C-N-O Bond Angle (nitro) | ~118° |
| C-S-C Bond Angle (thiazole) | ~88° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acs.org
For 2-ethyl-5-nitrobenzothiazole, the HOMO is anticipated to be localized primarily on the benzothiazole ring system, which is electron-rich. Conversely, the LUMO is expected to be concentrated on the nitro group, owing to its strong electron-withdrawing nature. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com In related nitro-substituted benzothiazoles, this energy gap is typically in the range of 2-3 eV. acs.org
Table 2: Predicted Frontier Molecular Orbital Properties of 2-Ethyl-5-Nitrobenzothiazole
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -3.0 to -4.0 |
| HOMO-LUMO Energy Gap (ΔE) | 2.5 to 3.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, red areas indicate a high electron density and are prone to electrophilic attack, while blue areas signify low electron density and are susceptible to nucleophilic attack. mdpi.com
For 2-ethyl-5-nitrobenzothiazole, the MEP map is expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or for hydrogen bonding. proteobiojournal.comresearchgate.net The hydrogen atoms of the ethyl group and the aromatic ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. scirp.org
Prediction of Spectroscopic Properties
Computational methods can also simulate the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming its structure.
Computational Simulation of NMR and UV-Vis Spectra
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the Nuclear Magnetic Resonance (NMR) chemical shifts of both ¹H and ¹³C nuclei. mdpi.com These theoretical calculations can predict the NMR spectrum, aiding in the assignment of peaks in an experimental spectrum. diva-portal.orgmdpi.com The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating ethyl group, causing characteristic shifts in the positions of the aromatic and aliphatic protons and carbons.
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). scirp.orgmdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions. mdpi.com For 2-ethyl-5-nitrobenzothiazole, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions within the conjugated benzothiazole system, with the nitro group likely causing a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzothiazole. acs.org
Table 3: Predicted Spectroscopic Data for 2-Ethyl-5-Nitrobenzothiazole
| Spectrum | Predicted Feature |
| ¹H NMR | Aromatic protons (7.5-8.5 ppm), Ethyl protons (quartet ~3.0 ppm, triplet ~1.4 ppm) |
| ¹³C NMR | Aromatic carbons (110-160 ppm), Nitro-substituted carbon (~145 ppm), Ethyl carbons (~25 ppm, ~15 ppm) |
| UV-Vis (λmax) | ~300-350 nm (π→π), ~400-450 nm (n→π) |
Theoretical Studies of Reactivity and Reaction Pathways
Computational chemistry also allows for the exploration of a molecule's reactivity and the mechanisms of its potential chemical reactions. The presence of both an electron-donating group (ethyl) and a powerful electron-withdrawing group (nitro) on the benzothiazole scaffold suggests a rich and varied reactivity. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical hardness, softness, electronegativity, and electrophilicity index, can be calculated to quantify the molecule's reactivity. scirp.orgproteobiojournal.com The nitro group significantly increases the electrophilicity of the molecule, making it more susceptible to nucleophilic aromatic substitution reactions. Theoretical studies can model the transition states and energy barriers for such reactions, providing insights into the most favorable reaction pathways.
Investigation of Transition States and Energetics of Transformations
Computational studies, particularly those employing density functional theory (DFT), are pivotal in elucidating the reaction mechanisms, transition states, and energetic landscapes of transformations involving nitroaromatic compounds like 2-ethyl-5-nitrobenzothiazole. A significant transformation for this class of molecules is the reduction of the nitro group to an amino group, a key step in the synthesis of various pharmacologically active agents. nih.govacs.org
Investigations into the hydrogenation of the related compound 5-nitrobenzothiazole (B1296503) have provided valuable insights into the energetics of this process. acs.org DFT calculations have been used to model the adsorption of the molecule onto catalyst surfaces and to study the activation of the C-NO₂ bond. For instance, studies on the hydrogenation of 5-nitrobenzothiazole on a molybdenum oxide catalyst (HₓMoO₃) revealed that the molecule adsorbs strongly onto the catalyst surface. acs.org This strong interaction leads to the stretching and activation of the N-O bonds in the nitro group, which is a crucial step for the subsequent hydrogenation. acs.org
Advanced Quantum Chemical Characterizations
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.netuba.ar For molecules like 2-ethyl-5-nitrobenzothiazole, which contain both electron-donating (the benzothiazole nucleus, potentially enhanced by the ethyl group) and strong electron-withdrawing (the nitro group) moieties, NBO analysis provides a quantitative picture of the internal electronic landscape.
The analysis focuses on the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A large E(2) value indicates a significant charge transfer from the donor orbital to the acceptor orbital, contributing to the stabilization of the molecule. researchgate.net
In nitro-substituted benzothiazole systems, significant ICT is expected. The primary charge transfer interactions typically involve the delocalization of electron density from the lone pair orbitals of the sulfur and nitrogen atoms of the thiazole (B1198619) ring (n) and the π-orbitals of the aromatic system (π) into the antibonding π*-orbitals of the nitro group. researchgate.netresearchgate.net These interactions are responsible for the polarization of the molecule and are crucial for its reactivity and nonlinear optical properties. researchgate.net The ethyl group at the C2 position, being an electron-donating group, can further enhance the electron density of the benzothiazole ring system, thereby increasing the magnitude of charge transfer to the nitro group.
Below is a representative table of the significant second-order perturbation energies for interactions contributing to intramolecular charge transfer in a nitro-substituted benzothiazole system, as would be determined by NBO analysis.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C5-C6) | π(N-O) | 20.5 | π → π |
| π(C7-C8) | π(N-O) | 15.2 | π → π |
| LP(1) N3 | σ(C2-S1) | 5.8 | n → σ |
| LP(2) S1 | π(C4-C9) | 8.1 | n → π |
Note: The data in this table are representative values for a model nitro-benzothiazole system and are intended for illustrative purposes. LP denotes a lone pair.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize the nature of chemical bonds. ijnc.ir By locating the critical points of the electron density, QTAIM can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. The key parameters at a bond critical point (BCP) are the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)).
For covalent bonds, ρ(r) is typically high, and the Laplacian is negative (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei. For closed-shell interactions, ρ(r) is low, and the Laplacian is positive (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region. ijnc.ir
In a molecule such as 2-ethyl-5-nitrobenzothiazole, QTAIM analysis can be used to:
Characterize the covalent bonds within the benzothiazole ring and the substituents.
Investigate the nature of the C-S and C-N bonds within the thiazole ring.
Analyze the partial double-bond character of the C-N bond of the nitro group due to resonance.
Identify and characterize weaker intramolecular interactions, such as hydrogen bonds, that might contribute to the conformational stability of the molecule. ijnc.ir
A QTAIM analysis would provide detailed electronic properties for each bond, offering a deeper understanding of the molecule's structure and stability.
The following table presents typical QTAIM parameters for selected bonds in a benzothiazole derivative, calculated at a BCP.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |
|---|---|---|---|
| C-S | 0.150 | -0.125 | Covalent |
| C=N | 0.310 | -0.850 | Polar Covalent |
| C-C (Aromatic) | 0.280 | -0.720 | Covalent |
| C-NO₂ | 0.265 | -0.650 | Polar Covalent |
| N-O | 0.350 | +0.980 | Highly Polar Covalent |
Note: The data in this table are representative and illustrate the typical range of values for the specified bond types in a related molecular system. a.u. refers to atomic units.
Coordination Chemistry and Ligand Design with 2 Ethyl 5 Nitrobenzothiazole
Synthesis of Metal Complexes Featuring Benzothiazole (B30560) Ligands
The synthesis of metal complexes with benzothiazole-based ligands is a burgeoning area of research. These complexes are typically prepared by reacting a metal salt with the benzothiazole ligand in a suitable solvent. rdd.edu.iqbohrium.com The stoichiometry of the reaction, the nature of the metal salt and solvent, and the reaction conditions (e.g., temperature, pH) are crucial factors that determine the composition and structure of the final product.
Benzothiazole and its derivatives can exhibit various coordination modes. The primary coordination site is typically the nitrogen atom of the thiazole (B1198619) ring (N-3). orientjchem.org Depending on the substituents, other donor atoms can also participate in coordination. For instance, in Schiff base derivatives of 2-aminobenzothiazole (B30445), the imine nitrogen atom is a common coordination site along with the thiazole nitrogen. doi.orgbohrium.com
In the case of 2-ethyl-5-nitrobenzothiazole, coordination is expected to occur primarily through the thiazole nitrogen atom. The ethyl group at the 2-position is generally not involved in coordination, while the nitro group at the 5-position acts as a strong electron-withdrawing group, which influences the electron density on the benzothiazole ring system and, consequently, the donor capacity of the nitrogen atom. While direct coordination through the oxygen atoms of the nitro group is less common, it cannot be entirely ruled out under specific synthetic conditions. Studies on related nitrobenzothiazole Schiff bases confirm that the ligand typically acts as a bidentate or tridentate agent, coordinating through the imine nitrogen and often a deprotonated phenolic oxygen, with the benzothiazole nitrogen also participating in chelation. bohrium.comresearchgate.net
Transition metal complexes of benzothiazole derivatives, including those with Co(II), Ni(II), Cu(II), and Zn(II), are commonly synthesized by direct reaction of the ligand with the corresponding metal salts (e.g., chlorides or acetates) in a 1:2 metal-to-ligand molar ratio. ijerjournal.comshd-pub.org.rs The general procedure involves dissolving the benzothiazole ligand in a hot alcoholic or methanolic solution and adding a solution of the metal salt. doi.orgbiointerfaceresearch.com The mixture is then refluxed for several hours, during which the complex precipitates out of the solution. rdd.edu.iq The resulting solid is filtered, washed with the solvent, and dried. ijerjournal.com The complexes are often colored, stable in air, and soluble in polar organic solvents like DMF and DMSO. ijerjournal.combiointerfaceresearch.comnanobioletters.com
For example, the synthesis of a Ni(II) complex with a Schiff base derived from 2-amino-6-nitrobenzothiazole (B160904) involves refluxing an ethanolic solution of the ligand with a solution of NiCl₂·6H₂O. shd-pub.org.rs The resulting solid product is then isolated by filtration. This general methodology is applicable for preparing complexes of 2-ethyl-5-nitrobenzothiazole with various transition metals.
Spectroscopic and Physicochemical Characterization of Coordination Compounds
The structures of newly synthesized coordination compounds are elucidated using a combination of spectroscopic and physicochemical techniques. These methods provide critical information about the coordination environment of the metal ion, the geometry of the complex, and the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of a ligand. Upon complexation, the vibration frequencies of the functional groups involved in bonding to the metal ion typically shift. For benzothiazole complexes, a key diagnostic band is the C=N stretching vibration of the thiazole ring. jocpr.com This band shifts, usually to a lower frequency, upon coordination of the thiazole nitrogen to the metal center, indicating the involvement of this nitrogen atom in the bond formation. orientjchem.orgjocpr.com New bands appearing in the far-IR region (typically 400-600 cm⁻¹) can often be assigned to the metal-nitrogen (M-N) and other metal-ligand stretching vibrations, further confirming coordination. orientjchem.org
| Compound | ν(C=N) (Thiazole) | ν(M-N) | Reference |
|---|---|---|---|
| Benzothiazole Schiff Base Ligand | ~1630 | - | orientjchem.org |
| Cu(II) Complex | ~1588 | ~535-599 | orientjchem.org |
| Cd(II) Complex | ~1580-1590 | ~320-360 | jocpr.com |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra of the free ligands typically show intense bands in the UV region corresponding to π–π* and n–π* transitions of the aromatic rings and other chromophores. rsc.orgnih.gov Upon complexation, these bands may shift. rsc.org More importantly, for complexes of transition metals like Co(II), Ni(II), and Cu(II), new, weaker absorption bands appear in the visible region. These bands are due to d-d electronic transitions, and their position and number are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). shd-pub.org.rs For instance, Cu(II) complexes with distorted octahedral geometry often exhibit a broad d-d band in the region of 10000-9267 cm⁻¹. shd-pub.org.rs
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic complexes (e.g., Zn(II)). The formation of a complex is confirmed by shifts in the resonance signals of the ligand's protons and carbons upon coordination to the metal ion. biointerfaceresearch.comresearchgate.net Protons located near the coordination site experience the most significant change in their chemical environment and thus show the largest shifts. For example, in the ¹H NMR spectrum, the aromatic protons of the benzothiazole ring will shift upon complexation, providing evidence of metal-ligand interaction. biointerfaceresearch.com
Magnetic Susceptibility: Magnetic moment measurements at room temperature are crucial for understanding the electronic structure and stereochemistry of transition metal complexes. Complexes of Co(II), Ni(II), and Cu(II) are typically paramagnetic due to the presence of unpaired d-electrons. The measured effective magnetic moment (μ_eff) helps in assigning the geometry of the complex. For example, Ni(II) complexes with octahedral geometry typically have magnetic moments in the range of 2.9–3.4 B.M., whereas square planar Ni(II) complexes are diamagnetic (μ_eff = 0). Zn(II) complexes are always diamagnetic as Zn(II) has a d¹⁰ electronic configuration. thescipub.com
Molar Conductance: Molar conductance measurements of the complexes in a suitable solvent (like DMF or DMSO) are used to determine whether the anions from the metal salt are coordinated to the metal ion or are present as counter-ions in the crystal lattice. nanobioletters.comtandfonline.com Low conductance values typically indicate that the complexes are non-electrolytes, meaning the anions are part of the coordination sphere. orientjchem.orgshd-pub.org.rs Conversely, high molar conductance values suggest an ionic nature, where the anions are not directly bonded to the metal center. biointerfaceresearch.comnih.gov For instance, 1:1 electrolytes in DMSO typically show molar conductance values in the range of 65-90 Ω⁻¹cm²mol⁻¹. biointerfaceresearch.com
| Complex | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMSO | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry | Reference |
|---|---|---|---|---|
| [Co(L)₂]Cl | ~70-90 | ~3.92 | Octahedral | biointerfaceresearch.com |
| [Ni(L)₂] | Low (non-electrolyte) | ~3.16 | Octahedral or Tetrahedral | nanobioletters.com |
| [Cu(L)₂] | Low (non-electrolyte) | ~1.60 | Square Planar | |
| [Zn(L)₂] | Low (non-electrolyte) | Diamagnetic | Tetrahedral | thescipub.com |
Computational Studies of Metal-Ligand Interactions and Electronic Structure
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental data in coordination chemistry. bohrium.com DFT calculations can be used to optimize the geometry of benzothiazole-based ligands and their metal complexes, providing detailed information on bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography). nih.gov
Theoretical investigations provide insights into the electronic structure of the complexes. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions observed in the UV-Vis spectra and the charge transfer characteristics within the molecule. nih.govnbu.edu.sa The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of the complex. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study charge distribution and the nature of the metal-ligand coordinate bonds. bohrium.com Time-dependent DFT (TD-DFT) calculations are frequently used to simulate the electronic absorption spectra, which aids in the assignment of the experimentally observed absorption bands. nih.govbohrium.com Such computational studies on benzothiazole derivatives have been instrumental in predicting their electronic properties and rationalizing their interactions with metal ions. researchgate.netnih.gov
Applications in Advanced Materials Science
Photoluminescence and Luminescent Materials
The study of benzothiazole (B30560) derivatives has highlighted their significant fluorescent properties. uminho.pt These characteristics are pivotal for their application as luminescent materials.
Research into the photophysical properties of related nitro-substituted benzothiazole compounds provides insights into the expected behavior of 2-ethyl-5-nitrobenzothiazole. For instance, copolymers incorporating 2-amino-6-nitrobenzothiazole (B160904) have been shown to exhibit intense blue light emission around 440 nm when excited at 365 nm. This luminescence is attributed to the π-electron systems within the molecule.
The photophysical characteristics are influenced by the molecular structure and the surrounding environment. Studies on various styrylbenzothiazole (B8753269) derivatives have demonstrated that properties such as fluorescence quantum yield can be tuned by altering the molecular structure. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, connected to the benzothiazole ring is expected to play a crucial role in the photoluminescent properties of 2-ethyl-5-nitrobenzothiazole.
| Related Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color |
| 2-amino 6-nitrobenzothiazole-melamine-formaldehyde copolymer | 365 | 440 | Blue |
This table presents data for a related copolymer to illustrate the potential photoluminescent properties.
The demonstrated blue emission from related nitrobenzothiazole compounds makes them suitable candidates for use in Organic Light-Emitting Diodes (OLEDs). The development of efficient blue-emitting materials is a critical area of research in OLED technology. The push-pull nature of molecules containing a benzothiazole moiety contributes to favorable fluorescent and electrochemical properties, which are essential for OLED applications. uminho.pt The ability to generate intense blue light suggests that 2-ethyl-5-nitrobenzothiazole could serve as a valuable component in the emissive layer of OLED devices, contributing to the fabrication of full-color displays and lighting solutions.
Non-Linear Optical (NLO) Properties
Benzothiazole derivatives are recognized for their significant non-linear optical (NLO) properties, which arise from their highly polarizable and asymmetric molecular structures. researchgate.net These properties are critical for applications in photonics and optoelectronics, such as frequency conversion and optical switching.
The NLO response of benzothiazole derivatives, particularly their Second Harmonic Generation (SHG) efficiency, has been a subject of extensive research. The efficiency is often compared to that of standard materials like potassium dihydrogenphosphate (KDP). For example, certain benzothiazole derivatives have been reported to exhibit SHG efficiencies significantly greater than KDP. researchgate.net
Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the NLO properties of these molecules. bohrium.comjksus.org These calculations help in understanding the structure-property relationships and in designing molecules with enhanced NLO responses. For instance, studies on 2-(p-donor-styryl)-6-nitrobenzothiazole derivatives have shown that connecting a nitro group as an acceptor to the benzothiazole ring leads to large NLO values. researchgate.net This finding underscores the potential of the nitro group in 2-ethyl-5-nitrobenzothiazole to induce strong NLO effects. The combination of the electron-donating ethyl group and the electron-accepting nitro group through the conjugated benzothiazole system is anticipated to result in a large first hyperpolarizability (β), a key parameter for SHG.
| Related Benzothiazole Derivative | Relative SHG Efficiency (vs. KDP) | Key Structural Feature |
| DMASBT | 9.8 times | Asymmetric molecular structure |
| N2BT2MBA crystal | 3.5 times | Asymmetric molecular structure |
This table shows the SHG efficiency for other benzothiazole derivatives to provide context for the potential NLO properties of 2-ethyl-5-nitrobenzothiazole. researchgate.net
The design of benzothiazole-based molecules for optoelectronic applications focuses on optimizing their NLO properties. Key considerations include the strategic placement of strong electron-donating and electron-accepting groups to maximize the push-pull effect and enhance the molecular hyperpolarizability. uminho.pt The choice of the π-conjugated bridge connecting the donor and acceptor groups also plays a crucial role.
For 2-ethyl-5-nitrobenzothiazole, the ethyl group at the 2-position acts as an electron donor, while the nitro group at the 5-position serves as a strong electron acceptor. This arrangement across the benzothiazole core is a deliberate design to induce significant intramolecular charge transfer upon excitation, a fundamental requirement for high NLO activity. Further modifications, such as extending the π-conjugation or introducing different substituents, could be explored to fine-tune the optical and electronic properties for specific device applications. researchgate.netresearchgate.net The thermal stability of these materials is another important factor for their practical use in optoelectronic devices. researchgate.net
Biophysical and Molecular Interaction Studies
Modulation of Protein Aggregation Mechanisms
The aggregation of proteins is a complex process that can lead to the formation of insoluble fibrils and other toxic species. acs.org Understanding how small molecules like 2-ethyl-5-nitrobenzothiazole can interfere with this process is a key area of research.
Biophysical Techniques for Monitoring Fibril Formation (e.g., Thioflavin T Fluorescence Assay)
The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in vitro. chemicalbook.com ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures that are characteristic of amyloid fibrils. chemicalbook.commedchemexpress.com This technique allows for the real-time tracking of fibrillogenesis and is instrumental in screening for compounds that can inhibit or promote this process. chemicalbook.com
In studies involving derivatives of 5-nitro-1,2-benzothiazol-3-amine (5-NBA), a compound structurally related to 2-ethyl-5-nitrobenzothiazole, the ThT assay has been employed to assess their effects on the aggregation of proteins such as α-synuclein, tau, and transthyretin. acs.orgnih.gov For instance, research has shown that while some derivatives have a weak effect, 5-NBA itself can significantly abrogate the fibril formation of α-synuclein. nih.gov The assay involves incubating the protein with and without the test compound and measuring the ThT fluorescence over time. chemicalbook.com A decrease in the fluorescence signal in the presence of the compound indicates an inhibitory effect on fibril formation. nih.gov
It is important to note that the presence of some exogenous compounds, such as certain polyphenols, can interfere with the ThT fluorescence assay, leading to biased results. nih.gov Therefore, it is often recommended to use complementary techniques to confirm the findings. nih.gov
Table 1: Effect of 5-NBA and its derivatives on α-synuclein fibril formation as measured by ThT fluorescence assay.
| Compound | Concentration (µM) | Remaining Fluorescence Intensity (%) |
| 5-NBA | 10 | 36.2 ± 3.1 |
| Compound 10 | 10 | 55.6 ± 3.2 |
| Compound 11 | 10 | 45.3 ± 12.9 |
| Compound 13 | 10 | 16.4 ± 7.8 |
Data adapted from a study on 5-NBA derivatives and their effect on α-synuclein aggregation. nih.gov The table shows the percentage of Thioflavin T fluorescence intensity remaining after treatment with the respective compounds, indicating their inhibitory potency.
Microscopic Characterization of Aggregates (e.g., Transmission Electron Microscopy)
Transmission electron microscopy (TEM) is a powerful technique used to directly visualize the morphology of protein aggregates. researchgate.netresearchgate.net This method provides qualitative confirmation of the results obtained from techniques like the ThT assay. acs.orgnih.gov In the context of protein aggregation studies, TEM can distinguish between different types of aggregates, such as amorphous aggregates, oligomers, and mature fibrils. researchgate.netnih.gov
For example, after conducting ThT assays to identify potent inhibitors of fibril formation among 5-NBA derivatives, TEM has been used to confirm these findings. nih.gov Samples of the protein, both with and without the inhibitor, are incubated and then applied to a grid for TEM analysis. researchgate.net The resulting micrographs can reveal a significant reduction in the density and length of fibrils in the presence of an effective inhibitor, or a shift towards the formation of non-toxic amorphous aggregates. researchgate.net
Assessment of Oligomerization Processes (e.g., Photoreactive Cross-linking Assay)
The early stages of protein aggregation involve the formation of soluble oligomers, which are increasingly recognized as the most toxic species in many neurodegenerative diseases. acs.org Photo-induced cross-linking of unmodified proteins (PICUP) is a technique used to "trap" and analyze these transient oligomeric species. nih.gov This method utilizes a photosensitizer and a cross-linking reagent to covalently link proteins that are in close proximity, allowing for their detection by techniques like SDS-PAGE and Western blotting. nih.gov
Studies on 5-NBA and its derivatives have utilized PICUP to assess their ability to inhibit the oligomerization of proteins like α-synuclein and tau. acs.orgnih.gov This assay has been crucial in identifying 5-NBA as a potent inhibitor of oligomer formation, even at low micromolar concentrations. nih.gov The results from PICUP provide valuable information about the early stages of the aggregation cascade and the specific points at which inhibitors like 2-ethyl-5-nitrobenzothiazole derivatives might act.
Molecular Docking and Dynamics Simulations
Computational methods play a crucial role in understanding the interactions between small molecules and their biological targets at an atomic level. nih.gov Molecular docking and dynamics simulations provide insights that are often difficult to obtain through experimental methods alone.
Computational Prediction of Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govsamipubco.com This method helps in understanding the binding mode and affinity of a compound. samipubco.com In the context of 2-ethyl-5-nitrobenzothiazole and related compounds, docking studies can be used to predict how they interact with the binding pockets of proteins involved in aggregation. mdpi.comresearchgate.net
These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, docking studies with benzothiazole (B30560) derivatives have been used to understand their binding to enzymes like human monoamine oxidase B (hMAO-B), providing a basis for the design of more potent and selective inhibitors. mdpi.com The information from these predictions can guide the synthesis of new derivatives with improved activity. nih.gov
Investigation of Structure-Activity Relationships (SAR) at a Molecular Level
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can identify the key chemical features responsible for its effects. nih.govresearchgate.netrjptonline.org
In the case of benzothiazole derivatives, SAR studies have been conducted to explore the role of different substituents on their activity as GPR35 antagonists. nih.gov For example, it was found that the morpholine (B109124) ring is crucial for activity, suggesting a strong interaction with a specific residue in the binding site. nih.gov Similarly, modifications to the exocyclic sulfur atom were found to decrease antagonist activity. nih.gov These molecular-level insights are invaluable for the rational design of new compounds with enhanced therapeutic properties. acs.org
Electrochemical Behavior and Redox Processes Relevant to Biological Systems
The electrochemical properties of nitroaromatic compounds are of significant interest due to their relevance in various biological processes, including bioreductive activation of prodrugs and mechanisms of toxicity. The reduction of the nitro group is a key electrochemical event that can lead to the formation of reactive intermediates capable of interacting with biological macromolecules. While specific experimental data on the electrochemical behavior of 2-ethyl-5-nitrobenzothiazole is not extensively documented in publicly available literature, its redox characteristics can be inferred from studies on closely related nitrobenzothiazole and nitrobenzimidazole derivatives.
The principal electrochemical process for compounds in this class is the reduction of the nitro group (-NO₂). This reduction typically proceeds in a stepwise manner, often involving the formation of a nitro radical anion (Ar-NO₂⁻) in the initial step. This species can then undergo further reduction and protonation steps to yield nitroso (Ar-NO), hydroxylamino (Ar-NHOH), and ultimately amino (Ar-NH₂) derivatives. The precise potentials at which these redox events occur and the stability of the intermediates are influenced by the molecular structure, the solvent system, and the pH.
Studies on related compounds, such as 2-amino-6-nitrobenzothiazole (B160904) and various 5-nitrobenzimidazole (B188599) derivatives, provide insight into the general electrochemical behavior. For instance, voltammetric studies on these analogous compounds have demonstrated the characteristic reduction peaks associated with the nitro group. The environment, particularly the presence of protic solvents, plays a crucial role in the reaction mechanism. In aprotic media, the initial one-electron reduction to the nitro radical anion is often a reversible process. However, in biological systems, which are aqueous environments, the subsequent chemical reactions and further reductions are highly relevant.
The presence of the ethyl group at the 2-position of the benzothiazole ring in 2-ethyl-5-nitrobenzothiazole is expected to have a modest electronic influence on the redox potential of the nitro group. As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect. This may slightly increase the electron density on the benzothiazole ring system, potentially making the reduction of the nitro group occur at a slightly more negative potential compared to an unsubstituted counterpart. However, this effect is generally considered to be minor compared to the strong electron-withdrawing nature of the nitro group itself, which dominates the electrochemical reduction behavior.
The redox processes of nitro-heterocyclic compounds are fundamental to their potential biological activity. The reduction of the nitro group to a hydroxylamino intermediate is often implicated in the genotoxic effects of some nitroaromatics, as this intermediate can react with DNA. Conversely, bioreductive activation is a strategy employed in the design of hypoxia-selective anticancer prodrugs, where the nitro group is reduced by specific enzymes (nitroreductases) in the low-oxygen environment of tumors to release a cytotoxic agent.
To illustrate the electrochemical characteristics of related compounds, the following table summarizes voltammetric data for 2-amino-6-nitrobenzothiazole and 5-nitrobenzimidazole from a study using direct current voltammetry (DCV). It is important to note that these values are for structurally similar but distinct molecules and serve as an approximation for the potential behavior of 2-ethyl-5-nitrobenzothiazole.
Table 1: Electrochemical Data for Related Nitro-Heterocyclic Compounds
| Compound Name | Analytical Method | pH | Peak Potential (V) |
| 2-Amino-6-nitrobenzothiazole | DCV | 4.0 | -0.400 |
| 5-Nitrobenzimidazole | DCV | 7.0 | -0.900 |
This table presents data for compounds structurally related to 2-ethyl-5-nitrobenzothiazole to provide an illustrative example of typical reduction potentials. Data sourced from a study on the voltammetric determination of these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-ethyl-5-nitro-benzothiazole, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, 2-aminothiophenol can react with aldehydes or nitriles under oxidizing conditions. Sodium hydrosulfite is often used as an oxidizing agent to facilitate the formation of the benzothiazole core . Suzuki cross-coupling reactions are also employed to introduce substituents, such as aryl groups, at specific positions . Key factors affecting efficiency include catalyst selection (e.g., palladium for Suzuki reactions), solvent polarity, reaction temperature, and the electronic nature of substituents. For nitro-group introduction, nitration conditions (e.g., nitric acid concentration, temperature control) must be optimized to avoid over-nitration or decomposition .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 2-Aminothiophenol + Aldehyde, NaHSO₃ | 60-85 | |
| Suzuki Cross-Coupling | 2-Bromo-benzothiazole + Boronic Acid | 70-90 | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 50-75 |
Q. What safety precautions are essential when handling 2-ethyl-5-nitro-benzothiazole in laboratory settings?
- Methodological Answer : Safety measures include:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Store in airtight containers away from incompatible substances (e.g., strong oxidizers) at temperatures below 25°C .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Emergency Procedures : Immediate rinsing with water for skin/eye exposure and medical consultation .
Q. How can spectroscopic techniques characterize 2-ethyl-5-nitro-benzothiazole?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl group at C-2, nitro at C-5). Aromatic protons typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 224.05 for C₉H₈N₂O₂S) .
- IR Spectroscopy : Nitro groups show strong absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
Advanced Research Questions
Q. How can group-based QSAR models optimize the anticancer activity of benzothiazole derivatives?
- Methodological Answer : Group-based QSAR (GQSAR) fragments benzothiazole derivatives into regions (e.g., R1 and R2) to correlate structural features with bioactivity. Hydrophobic groups at R1 enhance anticancer potency by improving membrane permeability, while electron-withdrawing groups (e.g., nitro) at R2 stabilize interactions with target proteins like topoisomerases . Multiple linear regression models quantify these effects, enabling predictive design of derivatives with IC₅₀ values < 10 µM .
Q. What role do molecular docking studies play in identifying α-glucosidase inhibitors among benzothiazole derivatives?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding affinities between benzothiazole derivatives and α-glucosidase's active site. Key interactions include:
- Hydrogen bonding between the nitro group and catalytic residues (e.g., Asp215).
- π-π stacking of the benzothiazole ring with Phe178 .
Derivatives with 2-ethyl-5-nitro substitution show higher inhibitory activity (IC₅₀ ~2.5 µM) compared to unsubstituted analogs (IC₅₀ >10 µM) .
Q. How do structural modifications at C-2 and C-5 positions influence the environmental degradation of benzothiazoles?
- Methodological Answer : Microbial electrolysis cells (MECs) degrade benzothiazoles via hydroxylation and ring-opening pathways. The nitro group at C-5 slows degradation due to electron-withdrawing effects, requiring specialized microbial consortia (e.g., Pseudomonas spp.) for nitro-reduction . Ethyl groups at C-2 enhance hydrophobicity, increasing adsorption onto bioelectrodes and accelerating degradation rates (t₁/₂ = 12 h vs. 24 h for methyl analogs) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the fluorescence properties of 2-ethyl-5-nitro-benzothiazole derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity and substituent effects. For example:
- In polar solvents (e.g., methanol), nitro groups quench fluorescence via photo-induced electron transfer (PET), reducing quantum yields (Φ = 0.1) .
- Nonpolar solvents (e.g., toluene) minimize PET, enhancing fluorescence (Φ = 0.4) .
Contradictory findings in literature often neglect solvent choice or excitation wavelength optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
